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molecular formula C6H12N4 B1676377 Methenamine CAS No. 100-97-0

Methenamine

Cat. No. B1676377
M. Wt: 140.19 g/mol
InChI Key: VKYKSIONXSXAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718157B1

Procedure details

C4 (197 mg, 0.201 mmol), EDC hydrochloride (77 mg, 0.401 mmol) and N-hydroxysuccinimide (35 mg, 0.301 mmol) were dissolved in anhydrous dichloromethane (30 ml) and activated ester formation left at room temperature for two hours under argon. To the solution was added E4 (300 mg, 0.211 mmol) and triethylamine (61 mg, 0.602 mmol) and the reaction left overnight at room temperature under argon. The solvents were removed, and the resulting residues purified by gradient silica column chromatography (3-7% methanol in dichloromethane) to yield the title compound as a colourless solid (378 mg, 78%). C119H209N11O37 requires 2384.5. Found ES+: MH22+, 1193.9, MH33+, 796.4. δH (CDCl3) 1.23 (46H, (CH2)19(CH2)2CO, (CH2)4CH), 1.44 (72H, br+m, (Me)3C, CH2CH2N, CH2CH2CO), 1.95 (1H, br, CH), 2.02-2.23 (30H, 10×s, MeCO), 2.17 (2H, t, (CH2)22CH2CO), 2.4-2.8 (4H, brm, CO(CH2)2CO), 2.83 (6H, s, MeN), 2.9-3.5 (32H, m, CH2N), 4.12 (2H, m, CH2OAc), 4.30 (2H, dt, CH2OAc), 5.20, 5.25 (2H, 2×d, CHOAcCO), 5.43, 5.60 (4H, 2×m, (CHOAc)2CHOAcCO), 5.71 (1H, br, (CH2)23CONH), 6.11 (1H, br, CO(CH2)2CONH), 7.18, 7.65 (2H, 2×t, N(CH2CH2NH)2.
[Compound]
Name
C4
Quantity
197 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
E4
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
61 mg
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
C[CH2:2][N:3]=[C:4]=[N:5][CH2:6]CCN(C)C.Cl.O[N:14]1C(=O)CCC1=O.[CH2:21]([N:23]([CH2:26]C)[CH2:24]C)C>ClCCl>[CH2:21]1[N:5]2[CH2:6][N:14]3[CH2:2][N:3]([CH2:4]2)[CH2:24][N:23]1[CH2:26]3 |f:0.1|

Inputs

Step One
Name
C4
Quantity
197 mg
Type
reactant
Smiles
Name
Quantity
77 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
35 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
E4
Quantity
300 mg
Type
reactant
Smiles
Name
Quantity
61 mg
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed
CUSTOM
Type
CUSTOM
Details
the resulting residues purified by gradient silica column chromatography (3-7% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1N2CN3CN1CN(C2)C3
Measurements
Type Value Analysis
AMOUNT: MASS 378 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 895.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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